![molecular formula C19H12FNO B14236840 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-88-9](/img/structure/B14236840.png)
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring an indole core with a fluorophenyl group at the 2-position and an aldehyde group at the 3-position. This compound is part of the indole family, known for its significant biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde has been explored for its potential in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the formation of Schiff bases, which have significant biological activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The biological activity of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is primarily due to its ability to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells. This interaction stimulates the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, the compound can form Schiff bases through condensation reactions with amines, further enhancing its biological activity .
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: Shares the indole core but lacks the fluorophenyl group, resulting in different biological activities.
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion, leading to variations in chemical reactivity and biological properties.
Uniqueness: 2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde stands out due to its unique combination of the indole core, fluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
590397-88-9 |
|---|---|
Fórmula molecular |
C19H12FNO |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H12FNO/c20-14-8-5-13(6-9-14)18-17(11-22)16-10-7-12-3-1-2-4-15(12)19(16)21-18/h1-11,21H |
Clave InChI |
KWFJURDJULJGFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
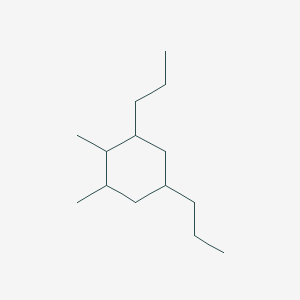
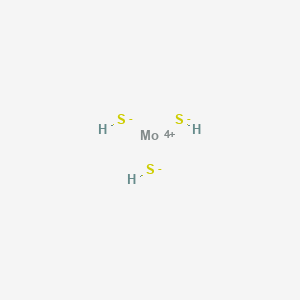
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
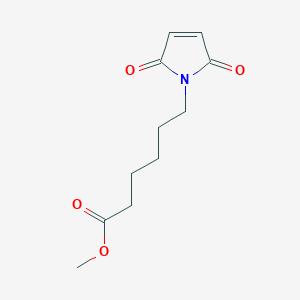
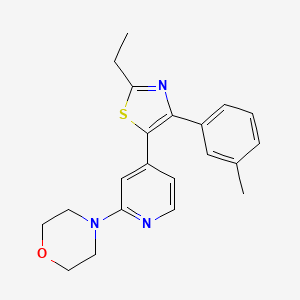
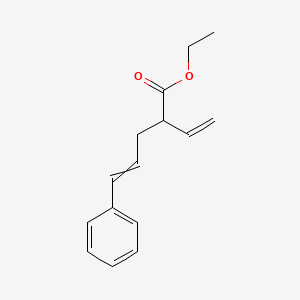
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
